1,8-Diazaspiro[5.5]undecan-7-one
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Overview
Description
1,8-Diazaspiro[5.5]undecan-7-one is a chemical compound with the molecular formula C9H16N2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of two nitrogen atoms and one oxygen atom in a spirocyclic structure . The exact details of the molecular structure could not be found in the available resources.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 168.24 . More specific physical and chemical properties could not be found in the available resources.Scientific Research Applications
Biological Activity and Synthesis
1,9-Diazaspiro[5.5]undecanes, which are closely related to 1,8-Diazaspiro[5.5]undecan-7-one, have been studied for their biological activity and synthesis methods. These compounds show potential in treating a range of disorders including obesity, pain, immune system issues, cell signaling, cardiovascular, and psychotic disorders. The synthesis techniques include ring-fusion with arenes and heteroarenes and/or incorporating a carbonyl group at position 2 (Blanco‐Ania, Heus, & Rutjes, 2017).
Applications in Respiratory Diseases
3-Aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives, which are structurally similar to this compound, act as CCR8 antagonists. These compounds are useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Chronic Kidney Disease Treatment
1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, another similar compound, have been identified as potent soluble epoxide hydrolase inhibitors. They show potential as orally active agents for treating chronic kidney diseases, with one specific compound exhibiting excellent inhibitory activity and bioavailability (Kato et al., 2014).
Novel Natural Product-Inspired Scaffolds
Inspired by bioactive natural products, novel spiro scaffolds, including 1,9-diazaspiro[5.5]undecanes, have been synthesized. These scaffolds are designed for ease of conversion to a lead generation library, using amide formation or reductive amination procedures. Their synthesis involves ring-closing metathesis (RCM) as a key step (Jenkins et al., 2009).
Antihypertensive Applications
9-Substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, structurally related to this compound, have been studied for antihypertensive effects. The parent compound in this series was found to be a potent antihypertensive agent, primarily due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Safety and Hazards
The safety information for 1,8-Diazaspiro[5.5]undecan-7-one indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
1,8-Diazaspiro[5.5]undecan-7-one is a complex molecule that interacts with various targets. Similar compounds, such as 1,9-diazaspiro[55]undecanes, have been used for the treatment of obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders .
Mode of Action
For instance, some 1,9-diazaspiro[5.5]undecanes have been found to inhibit acetyl CoA carboxylase, antagonize against neuropeptide Y, and inhibit 11β-hydroxysteroid dehydrogenase type 1 .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways related to obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, including lipophilic ligand efficiency (lipe), measured lipophilicity (elogd), human liver microsomal incubation (hlm), and passive permeability (papp) in ralph russ canine kidney cells .
Result of Action
Similar compounds have been found to have various effects on cellular processes, including changes in gene expression, cell proliferation, and inflammatory response .
Biochemical Analysis
Biochemical Properties
It has been suggested that similar compounds may play a role in decreasing new fatty acid synthesis, which could be beneficial in the treatment of obesity and type 2 diabetes mellitus .
Cellular Effects
It has been suggested that similar compounds may have an impact on gene expression regulation, including processes such as splicing, translation, stability, and degradation .
Molecular Mechanism
It is known that similar compounds can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have varying effects over time, including changes in stability and degradation .
Dosage Effects in Animal Models
It has been suggested that similar compounds may have varying effects at different dosages .
Metabolic Pathways
It has been suggested that similar compounds may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It has been suggested that similar compounds may interact with various transporters or binding proteins .
Subcellular Localization
It has been suggested that similar compounds may be directed to specific compartments or organelles within the cell .
Properties
IUPAC Name |
1,8-diazaspiro[5.5]undecan-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-8-9(5-3-6-10-8)4-1-2-7-11-9/h11H,1-7H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPCXXOYSPTDTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCCNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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